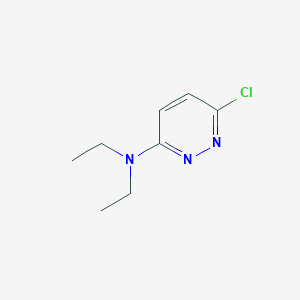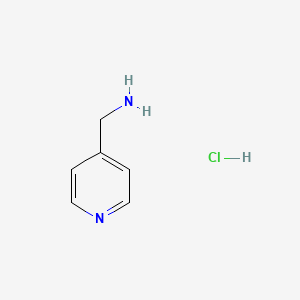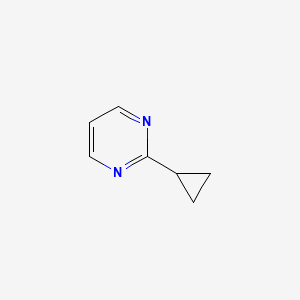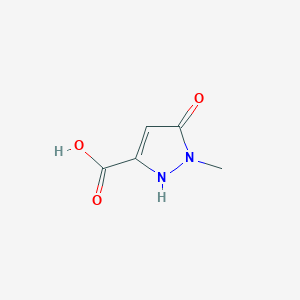
3-Methyl-1,3-oxazolidine-2,4-dione
Overview
Description
3-Methyl-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a five-member heterocyclic ring .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Chloro-N-methylacetamide and TETRAETHYLAMMONIUM BICARBONATE .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 . This indicates that the molecule consists of a five-membered ring with nitrogen and oxygen atoms, and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 128 °C and a predicted boiling point of 138.7±23.0 °C. The predicted density is 1.373±0.06 g/cm3 .Scientific Research Applications
Synthesis of α-Hydroxyamides
A novel synthesis route for 1,3-oxazolidine-2,4-diones has been developed, starting from α-ketols and isocyanates. This method provides a versatile approach to access 5,5-disubstituted 1,3-oxazolidine-2,4-diones, which can be hydrolyzed to produce α-hydroxyamides with a quaternary stereocenter (Merino et al., 2010).
Stereoselective Organic Synthesis
Research on 3-Benzyl-5-methyl-1,3-oxazolidine-3,4-diones shows that they react with Grignard reactants and lithium alkyls in a stereoselective manner, following Cram's rule. This finding highlights the utility of 3-Methyl-1,3-oxazolidine-2,4-dione derivatives in stereoselective organic synthesis (Galliani et al., 2013).
Agricultural Fungicide Development
This compound derivatives, such as famoxadone, have been found effective as agricultural fungicides. Famoxadone, in particular, shows excellent control of plant pathogens across various crops, demonstrating the application of these compounds in developing new fungicidal agents (Sternberg et al., 2001).
Carbon Dioxide Utilization in Synthesis
A novel synthetic method utilizes atmospheric carbon dioxide for the preparation of oxazolidine-2,4-diones. This approach provides an environmentally friendly and convenient route to synthesize these compounds under mild, transition-metal-free conditions (Zhang et al., 2015).
Development of Serine Protease Inhibitors
N-Acyl and N-sulfonyloxazolidine-2,4-diones have been identified as potent pseudo-irreversible inhibitors of serine proteases. Their ability to inhibit enzymes like human neutrophil elastase and proteinase-3 with high potency makes them promising candidates for therapeutic development (Santana et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
They have been found to have a wide range of biological applications in medicinal chemistry .
Mode of Action
For instance, Linezolid, an oxazolidinone derivative, binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, ultimately leading to the inhibition of bacterial protein synthesis .
Biochemical Pathways
Oxazolidinones have been found to affect various biochemical pathways, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,3-oxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes. The precise molecular mechanisms can vary depending on the specific context and the biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, while it may degrade under others, leading to varying effects on cells in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall impact on metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
3-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGPUUYVAWLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483633 | |
| Record name | 2,4-Oxazolidinedione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14422-90-3 | |
| Record name | 2,4-Oxazolidinedione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















